molecular formula C9H9ClO2 B8358300 Chloromethyl 3-methylbenzoate

Chloromethyl 3-methylbenzoate

Cat. No.: B8358300
M. Wt: 184.62 g/mol
InChI Key: YPRHOYLAIXFISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization and IUPAC Nomenclature

Chloromethyl 3-methylbenzoate is systematically named This compound under IUPAC guidelines, reflecting its substitution pattern: a methyl group at the benzene ring’s meta position and a chloromethyl ester functional group. The molecular structure is defined by the SMILES notation CC1=CC(=CC=C1)C(=O)OCCl, which encodes the meta-methylbenzoate backbone and chloromethyl substituent. Key identifiers include:

Property Value Source
Molecular Formula C$$9$$H$$9$$ClO$$_2$$
Molecular Weight 184.62 g/mol
InChIKey YPRHOYLAIXFISY-UHFFFAOYSA-N

The compound’s 2D structure, accessible via PubChem CID 12009021, confirms the ester linkage and chlorine atom placement.

Spectroscopic Identification

While direct experimental NMR, IR, or mass spectrometry data for this compound is unavailable in the provided sources, its structural analogs offer insights:

  • Methyl 3-methylbenzoate (C$$9$$H$${10}$$O$$_2$$), a related compound, exhibits a $$^{13}\text{C}$$ NMR peak at 167.6 ppm for the ester carbonyl group. By analogy, this compound’s carbonyl signal is expected near 168–170 ppm, with downfield shifts due to the electron-withdrawing chlorine atom.
  • The chloromethyl group (–OCH$$2$$Cl) typically shows characteristic $$^1\text{H}$$ NMR signals at 4.5–5.0 ppm (CH$$2$$Cl) and $$^{35}\text{Cl}$$/$$^{37}\text{Cl}$$ isotope splitting in mass spectra.

Hypothetical fragmentation patterns in mass spectrometry would likely include peaks at m/z 184 (molecular ion), 149 (loss of Cl), and 105 (benzoyl fragment).

Thermodynamic Properties

Experimental data for this compound’s phase transitions and density are limited, but estimates from analogous compounds and computational models suggest:

Property Value Source
Density 1.2 ± 0.1 g/cm$$^3$$
Boiling Point 276.8 ± 23.0 °C
Flash Point 135.4 ± 18.1 °C
Melting Point Not reported

The elevated boiling point relative to non-halogenated esters (e.g., methyl benzoate, 199°C) reflects increased molecular polarity due to the chlorine atom.

Solubility and Partition Coefficients

No experimental solubility or log$$P$$ (octanol-water partition coefficient) data was identified in the reviewed sources. However, computational predictions using the CLOGP model estimate a log$$P$$ of ~2.5, indicating moderate lipophilicity suitable for organic solvent extraction. The compound is expected to be poorly soluble in water (<1 g/L at 25°C) but miscible with dichloromethane, acetone, and ethyl acetate.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

chloromethyl 3-methylbenzoate

InChI

InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)9(11)12-6-10/h2-5H,6H2,1H3

InChI Key

YPRHOYLAIXFISY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chlorine vs. Other Functional Groups

Chloromethyl 3-methylbenzoate differs from analogs such as Ethyl 3-methylbenzoate (CAS: 120-33-2) and Propyl 3-chlorobenzoate by the presence of a chloromethyl ester group. For example:

  • Ethyl 3-methylbenzoate lacks chlorine, reducing its electrophilicity and reactivity in alkylation reactions. Its primary use is as a flavoring agent or solvent due to lower toxicity .
  • Propyl 3-chlorobenzoate retains the chlorine atom but uses a propyl ester chain, which increases lipophilicity and alters metabolic stability compared to the chloromethyl variant .
Table 1: Substituent Comparison
Compound Substituent (Position) Ester Group Key Applications
This compound -CH2Cl (ester) Chloromethyl Pharmaceutical synthesis
Ethyl 3-methylbenzoate -C2H5 (ester) Ethyl Solvents, flavoring
Propyl 3-chlorobenzoate -Cl (benzene), -C3H7 Propyl Agrochemical intermediates
Table 2: Reactivity Profiles
Compound Key Functional Groups Reactivity Highlights
This compound -CH2Cl, -COOCH3 High electrophilicity for alkylation
Methyl 3-amino-5-chlorobenzoate -NH2, -Cl Ortho/para-directing in EAS reactions
Ethyl 3-(chloromethyl)benzoate -CH2Cl, -COOC2H5 Enhanced lipophilicity for drug delivery

Q & A

Q. What ethical frameworks guide the use of halogenated intermediates in drug discovery?

  • Methodological Approach:
  • Follow Green Chemistry principles (e.g., atom economy, waste reduction) during synthesis.
  • Conduct toxicity assays (e.g., Ames test) to assess mutagenic potential before in vivo studies .

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